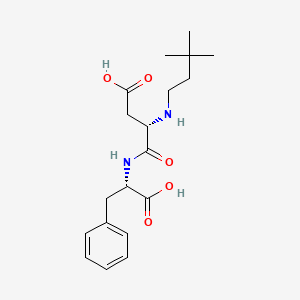

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine

描述

属性

IUPAC Name |

(3S)-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-(3,3-dimethylbutylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-19(2,3)9-10-20-14(12-16(22)23)17(24)21-15(18(25)26)11-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHAZJVJJCTGLB-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101022046 | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190910-14-6 | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190910146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101022046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,3-DIMETHYLBUTYL)-L-.ALPHA.-ASPARTYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3TTN372MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Hydrogenation of Aspartame and 3,3-Dimethylbutyraldehyde

The conventional and most widely used method involves hydrogenating a mixture of aspartame and 3,3-dimethylbutyraldehyde in the presence of a catalyst such as palladium on carbon (Pd/C).

The reaction typically occurs in a solvent or solvent mixture under controlled temperature (20°C to 60°C, preferably 22°C to 40°C) and hydrogen pressure (0.35 bar to 7.03 bar, preferably 2.11 bar to 3.52 bar).

The molar ratio of aspartame to 3,3-dimethylbutyraldehyde ranges from 1:0.95 to 1:1.

Reaction time varies from 1 to 24 hours, with 2 to 4 hours after aldehyde addition being optimal for completion.

The process can be conducted with stirring or without, depending on scale and equipment.

This method yields neotame with high purity and is more economical and simpler than earlier methods that required isolation of aspartame prior to reaction.

Use of N-Protected Aspartame Precursors

To improve purity and avoid isolating aspartame, N-protected aspartame derivatives (e.g., carbamates such as benzyloxycarbonyl, p-methoxybenzyl oxycarbonyl, benzyl, silyl groups) are used as intermediates.

These protecting groups are cleavable by hydrogenolysis, allowing simultaneous deprotection and neotame formation during hydrogenation.

The reaction conditions mirror those of the direct hydrogenation but start from protected intermediates, which can be in wet or dry cake forms.

This approach reduces impurities and enhances the overall yield and purity of neotame.

In Situ Generation of 3,3-Dimethylbutyraldehyde

Alternative methods generate 3,3-dimethylbutyraldehyde in situ from precursors such as bisulfite adducts, hydrazones, semicarbazones, oximes, or trimers.

These precursors are hydrolyzed or regenerated under acidic or basic conditions in a solvent to release the aldehyde during the reaction.

The freshly generated aldehyde is then reacted with L-alpha-aspartyl-L-phenylalanine 1-methyl ester under hydrogenation conditions with catalysts.

This method improves handling safety and stability of the aldehyde and can enhance process economics.

| Parameter | Range / Options | Preferred Conditions |

|---|---|---|

| Temperature | 20°C – 60°C | 22°C – 40°C |

| Hydrogen Pressure | 0.35 bar (5 psi) – 7.03 bar (100 psi) | 2.11 bar (30 psi) – 3.52 bar (50 psi) |

| Reaction Time | 1 – 24 hours | 2 – 4 hours after aldehyde addition |

| Molar Ratio (Aspartame: Aldehyde) | 1:0.95 – 1:1 | ~1:1 |

| Catalyst | Palladium on carbon (Pd/C) | Standard Pd/C catalyst |

| Solvent | Methanol, mixtures of solvents | Methanol commonly used |

| Protecting Groups (if used) | Carbamates (benzyloxycarbonyl, p-methoxybenzyl oxycarbonyl), benzyl, silyl | Carbamate groups preferred |

| Base / Acid Treatment | Optional pretreatment of acid salts with base or inclusion of base in mixture | pH adjustment to 3–7 for in situ aldehyde generation |

The hydrogenation method using protected aspartame precursors eliminates the need for isolating aspartame, reducing process steps and costs.

Using acid salts of aspartame (e.g., hydrobromic, sulfuric, phosphoric, citric, acetic, hydrochloric) in hydrogenation also improves efficiency and purity.

In situ aldehyde generation from bisulfite adducts or trimers allows safer handling of reactive aldehyde and continuous production.

The optimized conditions yield neotame with purity exceeding 99%, which is critical for food-grade applications where impurities above 0.1% require characterization and safety evaluation.

Comparative studies show that earlier methods (e.g., WO 00/15656) produced neotame with purity as low as 87%, making these improved methods significantly better.

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct Hydrogenation of Aspartame | Aspartame + 3,3-dimethylbutyraldehyde + Pd/C | Simple, high purity, economical | Requires pure aspartame isolation |

| Hydrogenation of N-Protected Aspartame | Protected aspartame + aldehyde + Pd/C | Avoids aspartame isolation, high purity | Requires protecting group synthesis |

| In Situ Aldehyde Generation | Hydrolysis of bisulfite adducts/trimers + hydrogenation | Safer aldehyde handling, continuous process | Additional hydrolysis step |

The preparation of N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine 1-methyl ester (neotame) is well-established through catalytic hydrogenation methods involving aspartame or its protected or salt forms and 3,3-dimethylbutyraldehyde or its precursors. Advances in using protected intermediates and in situ aldehyde generation have significantly improved the efficiency, cost-effectiveness, and purity of the final product, meeting stringent food safety standards.

化学反应分析

Types of Reactions

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aspartylphenylalanine and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Scientific Research Applications

Neotame's applications in scientific research span several domains:

1. Chemistry

- Model Compound : Neotame serves as a model compound for studying the stability and reactivity of peptide derivatives. Its unique structure allows researchers to investigate the behavior of dipeptides under various conditions.

2. Biology

- Metabolic Pathways : Research has focused on neotame's effects on metabolic pathways and enzyme interactions. Studies indicate that neotame is rapidly metabolized into its hydrolysis product, N-(3,3-dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, which is further processed in the body .

3. Medicine

- Sweetener Development : Neotame is explored for developing new sweeteners with reduced caloric content and enhanced stability. Its potential use in dietary products is significant for managing sugar intake without sacrificing taste .

4. Food Industry

- High-Intensity Sweetener : Neotame is widely utilized in the food and beverage industry as a sweetener and flavor enhancer. Its ability to remain stable under heat and acidic conditions makes it ideal for various food formulations, including dairy products, baked goods, and condiments .

Metabolic Pathways

Neotame undergoes rapid metabolism upon ingestion:

- De-Esterification : The primary metabolic pathway involves de-esterification to produce this compound and methanol.

- Elimination : Studies show that neotame is quickly eliminated from the body through urine and feces, with minimal residual components detected .

Industrial Applications

Neotame's properties make it valuable across various industries:

| Industry | Application |

|---|---|

| Food & Beverage | High-intensity sweetener for low-calorie products |

| Pharmaceuticals | Flavor enhancer in medications |

| Cosmetics | Used in formulations requiring sweetening agents |

| Agriculture | Potential use in animal feed for palatability |

Case Studies

Several studies highlight neotame's effectiveness:

作用机制

The compound exerts its sweetening effect by interacting with taste receptors on the tongue. It binds to the sweet taste receptor T1R2/T1R3, triggering a signal transduction pathway that results in the perception of sweetness . The presence of the 3,3-dimethylbutyl group enhances its binding affinity and stability compared to aspartame .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Neotame vs. Aspartame

- Structure : Neotame is a methyl ester derivative of aspartame, modified by the addition of a 3,3-dimethylbutyl group to the aspartic acid residue . Aspartame lacks this alkyl group.

- Sweetness Potency : Neotame is ~8,000× sweeter than sucrose, compared to aspartame’s ~200× sweetness .

- Thermal Stability : Neotame remains stable at high temperatures (e.g., baking), while aspartame degrades, limiting its use to cold or room-temperature applications .

- Metabolism: Neotame undergoes rapid de-esterification to N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine, which is excreted unchanged. Aspartame is metabolized into phenylalanine, aspartic acid, and methanol, posing concerns for phenylketonuria (PKU) patients .

Neotame vs. Advantame

- Structure : Advantame contains a 3-hydroxy-4-methoxyphenylpropyl group instead of neotame’s 3,3-dimethylbutyl group .

- Sweetness Potency : Advantame is ~20,000× sweeter than sucrose, exceeding neotame’s potency .

- Regulatory Status : Both are approved by major regulatory bodies, but advantame’s impurity profile includes N-[N-[3-(3-hydroxy-4-methoxyphenyl)propyl]-L-aspartyl]-L-phenylalanine, requiring distinct analytical methods .

Physicochemical and Industrial Properties

生物活性

N-(3,3-Dimethylbutyl)-L-alpha-aspartyl-L-phenylalanine, commonly known as neotame , is a non-nutritive sweetener that has garnered attention for its potential applications in food and health. This article explores its biological activity, metabolism, and implications for health based on diverse research findings.

Chemical Structure and Properties

Neotame is a derivative of aspartame, characterized by the presence of a 3,3-dimethylbutyl group at the nitrogen of the aspartic acid moiety. Its structural formula is represented as follows:

This compound is approximately 7,000 to 13,000 times sweeter than sucrose, making it an attractive option for low-calorie food formulations.

Metabolism and Pharmacokinetics

Neotame undergoes rapid metabolism in the body. Upon ingestion, it is primarily de-esterified to form this compound (NC-00751) and methanol. Studies indicate that about 20-30% of the administered dose is absorbed after oral administration, with major metabolites being rapidly eliminated via urine and feces .

Key Pharmacokinetic Parameters:

- Half-life of Neotame : Approximately 0.2 to 0.4 hours following oral administration.

- Half-life of NC-00751 : Ranges from 2.3 to 3.4 hours post-administration.

- Peak Plasma Concentration (Cmax) : Occurs around 0.25 to 1 hour after administration .

Sweetness and Taste Perception

Neotame's intense sweetness has led to its use as a sugar substitute in various food products. Research indicates that it activates sweet taste receptors similarly to other artificial sweeteners but with a different metabolic pathway .

Effects on Body Weight and Glycemic Control

Several studies have examined neotame's impact on body weight and glycemic control:

- A systematic review involving individuals with diabetes showed inconclusive evidence regarding neotame's effect on glycosylated hemoglobin A1c (HbA1c) levels compared to sugar or placebo groups .

- In trials comparing neotame with other non-nutritive sweeteners (NNS), no significant differences were observed in body weight change or HbA1c levels over durations ranging from 4 to 10 months .

Case Studies and Clinical Trials

- Diabetes Management : A randomized controlled trial assessed the effects of neotame in diabetic patients. The results indicated no significant changes in HbA1c levels when compared with traditional sweeteners, suggesting that while neotame may be suitable for diabetic diets, it does not offer distinct advantages over other NNS .

- Weight Management : Another study evaluated the impact of neotame on weight management in overweight individuals. Participants consuming neotame did not experience significant weight loss compared to those consuming sugar or other calorie-reduced diets .

Safety and Regulatory Status

Neotame has been evaluated by various health authorities, including the FDA and JECFA (Joint FAO/WHO Expert Committee on Food Additives). It is considered safe for consumption within established acceptable daily intake (ADI) levels.

Summary Table of Key Findings

| Parameter | Neotame |

|---|---|

| Sweetness Level | 7,000 - 13,000 times sweeter than sucrose |

| Absorption Rate | 20-30% after oral administration |

| Major Metabolite | This compound (NC-00751) |

| Half-life | Neotame: 0.2 - 0.4 hours; NC-00751: 2.3 - 3.4 hours |

| Impact on HbA1c | No significant difference observed |

| Weight Change | No significant difference observed |

常见问题

Q. What is the synthetic methodology for neotame, and how does it differ from aspartame?

Neotame is synthesized via reductive N-alkylation of aspartame with 3,3-dimethylbutyraldehyde under hydrogen pressure in methanol, using a palladium/carbon (Pd/C) catalyst. This reaction introduces a 3,3-dimethylbutyl group to the amine nitrogen of aspartame, enhancing stability and sweetness potency. Critical steps include hydrogenation, filtration, solvent removal via distillation, and vacuum drying . Unlike aspartame, neotame's modified structure eliminates the need for phenylalanine labeling due to rapid metabolic de-esterification .

Q. What analytical methods are used to assess neotame purity and identify impurities?

High-performance liquid chromatography (HPLC) is the primary method for quantifying neotame purity (≥97% by dry weight) and detecting impurities such as de-esterified neotame (N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine). Infrared (IR) spectroscopy (potassium bromide dispersion) confirms identity by matching reference spectra. Total impurities are calculated by summing HPLC peak areas of secondary compounds, excluding the main neotame and degradation product peaks .

Q. How does neotame's thermal stability impact experimental design in food applications?

Neotame’s heat stability (retaining structure up to 100°C) allows its use in baked goods and thermally processed foods. Researchers must validate stability under specific conditions (e.g., pH, temperature, and time) using accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) coupled with HPLC to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic studies of neotame?

While neotame is rapidly metabolized to de-esterified neotame and methanol in humans, discrepancies in toxicological outcomes (e.g., phenylalanine release) require controlled in vitro models (e.g., liver microsomes) and in vivo tracer studies using isotopic labeling (e.g., ¹⁴C-neotame). Comparative pharmacokinetic analyses across species (rats vs. humans) can clarify metabolic pathways and address safety debates .

Q. What methodological strategies optimize catalytic efficiency in neotame synthesis?

Catalytic efficiency hinges on reaction parameters:

- Catalyst loading : 5–10% Pd/C by weight of aspartame .

- Hydrogen pressure : 50–100 psi to minimize side reactions .

- Solvent system : Methanol for optimal solubility and reaction kinetics .

Post-synthesis, centrifugal washing and vacuum drying reduce residual solvents to <5% (Karl Fischer method) . Advanced studies may explore alternative catalysts (e.g., Raney nickel) or solvent-free systems to improve yield and sustainability.

Q. How can impurity profiling guide quality control in neotame production?

The major impurity, de-esterified neotame, arises from methyl ester hydrolysis. Researchers should:

- Use reverse-phase HPLC with UV detection (λ = 210 nm) to quantify impurities.

- Validate methods per ICH guidelines (e.g., precision ≤2% RSD).

- Monitor storage conditions (low humidity, airtight containers) to prevent hydrolytic degradation .

Q. What comparative studies highlight neotame's advantages over aspartame in formulation science?

Neotame’s 6-carbon neohexyl group confers:

- Higher sweetness potency : 6,000–10,000× sucrose vs. aspartame’s 200× .

- Reduced phenylalanine release : Rapid metabolism avoids accumulation, eliminating PKU labeling requirements .

- pH stability : Retains structure at pH 2–5, unlike aspartame, which degrades in acidic beverages . Researchers should conduct head-to-head stability trials under simulated gastric conditions (37°C, pH 1.2–3.5) to validate these differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。